2-Heptyl butyrate 2-Heptyl butyrate 2-Heptyl butyrate is a fatty acid ester.
2-Heptyl butyrate is a natural product found in Acca sellowiana with data available.
Brand Name: Vulcanchem
CAS No.: 39026-94-3
VCID: VC3829742
InChI: InChI=1S/C11H22O2/c1-4-6-7-9-10(3)13-11(12)8-5-2/h10H,4-9H2,1-3H3
SMILES: CCCCCC(C)OC(=O)CCC
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol

2-Heptyl butyrate

CAS No.: 39026-94-3

Cat. No.: VC3829742

Molecular Formula: C11H22O2

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

2-Heptyl butyrate - 39026-94-3

Specification

CAS No. 39026-94-3
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
IUPAC Name heptan-2-yl butanoate
Standard InChI InChI=1S/C11H22O2/c1-4-6-7-9-10(3)13-11(12)8-5-2/h10H,4-9H2,1-3H3
Standard InChI Key GTKUPJHQSAPWLL-UHFFFAOYSA-N
SMILES CCCCCC(C)OC(=O)CCC
Canonical SMILES CCCCCC(C)OC(=O)CCC

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2-Heptyl butyrate, also known as heptan-2-yl butanoate, is a branched ester formed by the condensation of butyric acid and 2-heptanol. Its structure features a seven-carbon alkyl chain (heptyl group) bonded to the second carbon of an ester functional group, with a butyrate moiety completing the molecule . The compound’s stereochemistry includes one undefined stereocenter, contributing to its variability in biological interactions .

Table 1: Key Physicochemical Properties of 2-Heptyl Butyrate

PropertyValueSource
Molecular Weight186.29 g/mol
Density0.855–0.860 g/cm³
Refractive Index1.413–1.417
Boiling Point220.8°C (estimated)
Melting Point-57.5°C (estimated)
SolubilityInsoluble in water; miscible in ethanol
LogP (Octanol-Water)4.24

Sensory and Aromatic Profile

The compound exhibits a concentration-dependent odor profile:

  • 10,000 ppm: Soapy, waxy, and fruity notes with cranberry and melon undertones .

  • 5–10 ppm: Subtle cognac-like spiciness and floral accents .
    These properties make it a valuable additive in food flavoring, particularly in dairy products, fruits, and alcoholic beverages .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

2-Heptyl butyrate is synthesized via acid-catalyzed esterification:
Butyric Acid+2-HeptanolH+2-Heptyl Butyrate+Water\text{Butyric Acid} + \text{2-Heptanol} \xrightarrow{\text{H}^+} \text{2-Heptyl Butyrate} + \text{Water}
Concentrated sulfuric acid is typically employed as the catalyst, with reaction conditions optimized at elevated temperatures (80–100°C) to achieve yields exceeding 90%.

Industrial Manufacturing

Continuous flow reactors dominate industrial production, ensuring efficient heat management and product separation. Key parameters include:

  • Catalyst: Heterogeneous acid catalysts (e.g., ion-exchange resins) to minimize corrosion.

  • Purity: Distillation under reduced pressure (20–30 mmHg) to isolate the ester from unreacted alcohols and acids.

Biological and Ecological Roles

Pheromone Activity in Social Insects

In Vespula germanica (German wasp), 2-heptyl butyrate functions as a foraging pheromone. Field experiments demonstrated that:

  • Baits treated with 100 µL attracted 3.5× more wasps than controls .

  • Headspace analysis confirmed its emission by workers at 1.4 ng/hour, facilitating colony coordination .

Interaction with Non-Target Organisms

Despite its role as an insect attractant, the U.S. EPA classifies 2-heptyl butyrate as ecologically benign due to:

  • Rapid Volatilization: Half-life <24 hours in open environments .

  • Low Bioaccumulation Potential: LogP <5, minimizing persistence in aquatic systems .

Applications in Food and Pest Management

Food Flavoring

Approved by the FDA and EU as a flavoring adjuvant (FEMA 3981), it enhances:

  • Dairy Products: Imparts buttery notes in cheeses .

  • Fruit Juices: Accentuates tropical flavors in passionfruit and guava .

Integrated Pest Management (IPM)

Commercial lures containing 2-heptyl butyrate (e.g., Haplodiplosis marginata traps) reduce pesticide reliance by:

  • Sex Pheromone Mimicry: Attracting male midges with (R)-enantiomers .

  • Dispenser Longevity: Polyethylene vials release pheromones uniformly for >5 weeks .

AgencyUse CaseStatus
U.S. EPAInsect attractant in trapsInterim approval (2025)
EU EFSAFood flavoring additiveApproved

Future Research Directions

  • Enantiomeric Specificity: Mechanistic studies on (R)- vs. (S)-2-heptyl butyrate in insect olfaction .

  • Green Synthesis Routes: Enzymatic esterification using lipases to reduce acid waste.

  • Extended Ecotoxicity Studies: Long-term effects on soil microbiota at sublethal concentrations .

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